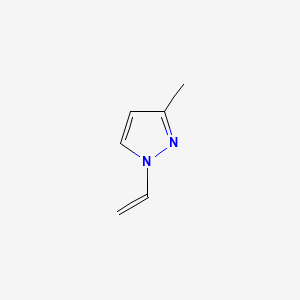
Imidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is part of the imidazo[1,2-a]pyridine family, known for its fused bicyclic structure, which imparts unique chemical and physical properties .
Méthodes De Préparation
The synthesis of Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the use of α-bromocinnamaldehyde and 2-substituted benzimidazoles, promoted by a simple inorganic base . Industrial production methods often leverage these reactions due to their efficiency and high yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: Often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Commonly occurs with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amines.
Applications De Recherche Scientifique
Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways such as the NF-kappaB signaling pathway . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and material science.
Imidazo[1,2-a]pyridine amides and sulfonamides: Investigated for their antimicrobial and anticancer properties.
Benzo[4,5]imidazo[1,2-a]pyridines: Noted for their solid-state fluorescence properties.
The uniqueness of Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- lies in its specific structural features and the resulting chemical and physical properties, which make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
364043-78-7 |
|---|---|
Formule moléculaire |
C20H15N3O |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
7-methyl-3-nitroso-2-(4-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H15N3O/c1-14-11-12-23-18(13-14)21-19(20(23)22-24)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 |
Clé InChI |
SSDMRRKACNNGMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=C(N2C=C1)N=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)










